Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone
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Overview
Description
Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone is an organic compound with the molecular formula C10H12N4O4 and a molecular weight of 252.2267 g/mol . It is also known by other names such as isobutyraldehyde, 2,4-dinitrophenylhydrazone . This compound is a derivative of hydrazone, characterized by the presence of a hydrazone functional group attached to a 2,4-dinitrophenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone can be synthesized through the reaction of 2-methylpropanal (isobutyraldehyde) with 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using hydrochloric acid as a catalyst . The reaction proceeds via a condensation mechanism, where the carbonyl group of the aldehyde reacts with the hydrazine to form the hydrazone derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the same condensation reaction on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazone derivatives depending on the nucleophile used.
Scientific Research Applications
Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection and quantification of aldehydes and ketones.
Biochemistry and Pharmacology: Hydrazone derivatives, including this compound, have shown potential as estrogen receptor modulators and exhibit antibacterial, antifungal, and antioxidant activities.
Medical Applications: It is used in methods for determining oxidative modifications of proteins, indicating its potential in clinical diagnostics.
Mechanism of Action
The mechanism of action of propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone involves the formation of a hydrazone linkage between the carbonyl group of the aldehyde and the hydrazine group. This linkage is stabilized by resonance structures, which distribute the electron density across the molecule . The compound can undergo further reactions, such as protonation and deprotonation, leading to the formation of various intermediates and final products.
Comparison with Similar Compounds
Similar Compounds
Propanal, (2,4-dinitrophenyl)hydrazone: Similar structure but lacks the methyl group at the 2-position.
2-Propenal, (2,4-dinitrophenyl)hydrazone: Similar structure but has a propenal group instead of a propanal group.
Uniqueness
Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone is unique due to the presence of the 2-methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in its chemical behavior and applications compared to its analogs.
Properties
CAS No. |
2057-82-1 |
---|---|
Molecular Formula |
C10H12N4O4 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
N-[(Z)-2-methylpropylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C10H12N4O4/c1-7(2)6-11-12-9-4-3-8(13(15)16)5-10(9)14(17)18/h3-7,12H,1-2H3/b11-6- |
InChI Key |
WYSDOKPZMGYVGI-WDZFZDKYSA-N |
SMILES |
CC(C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Isomeric SMILES |
CC(C)/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
2057-82-1 |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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